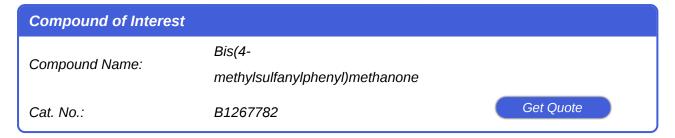


# A Comparative Analysis of Thioxanthone and Benzophenone-Based Photoinitiators for Polymerization

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For Researchers, Scientists, and Drug Development Professionals

In the realm of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. Among the most widely utilized are Type II photoinitiators, which function via a bimolecular hydrogen abstraction mechanism. This guide provides an objective, data-driven comparison of two leading classes within this category: thioxanthone and benzophenone-based photoinitiators. We will delve into their photochemical mechanisms, comparative performance metrics, and key considerations for their application.

### **Fundamental Mechanism: A Shared Pathway**

Both benzophenone (BP) and thioxanthone (TX) derivatives operate as Type II photoinitiators. Their mechanism relies on a synergistic interaction with a co-initiator, typically a tertiary amine, which acts as a hydrogen donor. Upon absorption of photons from a suitable light source, the photoinitiator undergoes a series of transitions to generate the radicals that initiate polymerization.

The process can be summarized as follows:



- Excitation: The photoinitiator (PI) absorbs light, promoting it from its ground state (S<sub>0</sub>) to an excited singlet state (S<sub>1</sub>).
- Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently converts to a more stable, longer-lived excited triplet state (T1).
- Hydrogen Abstraction: The highly reactive triplet-state photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., an amine).
- Radical Formation: This abstraction event generates two radicals: a ketyl radical from the
  photoinitiator and an alkylamino radical from the co-initiator. The alkylamino radical is
  typically the primary species responsible for initiating the polymerization of monomers, such
  as acrylates.



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Figure 1: General mechanism for Type II photoinitiation.

#### Performance Metrics: A Head-to-Head Comparison

The choice between thioxanthone and benzophenone derivatives often hinges on specific performance characteristics dictated by the application, particularly the light source being used. Thioxanthones generally exhibit superior performance in systems cured with visible light LEDs.



#### **Photochemical Properties**

The fundamental photochemical properties, such as light absorption and the efficiency of forming the reactive triplet state, are critical differentiators. Thioxanthone's structure, featuring a sulfur atom in the chromophore, leads to a significant red-shift in its absorption spectrum compared to benzophenone.

Property	Benzophenone (BP)	2- Isopropylthioxanth one (ITX)	Significance
λmax (approx.)	~340-350 nm	~380-385 nm	ITX absorbs at longer wavelengths, making it ideal for visible light LED sources (e.g., 405 nm).[1]
Molar Extinction Coefficient (ε)	Moderate	High	A higher ε means more efficient light absorption, allowing for lower initiator concentrations or faster curing in pigmented systems.
Intersystem Crossing (Φisc)	Near unity (~1.0)	High	Both efficiently convert absorbed light into the reactive triplet state, a hallmark of good Type II initiators. [2][3]

## **Photoinitiation Efficiency**

The ultimate measure of a photoinitiator's performance is its efficiency in converting monomer to polymer. This is often quantified by the final double bond conversion (DBC) of an acrylate monomer under specific conditions. While direct comparisons under identical conditions are scarce in the literature, data from various studies consistently show the high efficiency of



thioxanthone systems, particularly with LED sources. Newer, structurally modified benzophenones are being developed to compete in this space.

Photoinitiator System	Monomer	Light Source	Final Conversion (%)	Reference
BPDP-D / TEA (Novel BP derivative)	TMPTMA	UV Lamp	~75%	[4]
BP / TEA (Benchmark)	TMPTMA	UV Lamp	~60%	[4]
Thioxanthone Derivative (T1) / Iodonium Salt	ТМРТА	LED @ 405 nm	~60%	[5]
2,4- diethylthioxanthe n-9-one (DETX) / Amine	ТМРТА	LED @ 405 nm	~55%	[5]
TBP-TPA (Novel BP- Triphenylamine)	Acrylate	LED @ 405 nm	Reported to have better Type II behavior than ITX	[6]

Note: Data is compiled from different studies and conditions may vary. TEA: Triethylamine; TMPTMA: Trimethylolpropane trimethacrylate; TMPTA: Trimethylolpropane triacrylate.

# **Key Practical Considerations**

Beyond raw efficiency, several practical factors influence the selection of a photoinitiator for a specific application.

#### **Oxygen Inhibition**







Free-radical polymerization is susceptible to inhibition by atmospheric oxygen, which can quench the triplet state of the photoinitiator or scavenge the initiating radicals to form non-propagating peroxy radicals. This leads to incomplete surface cure and surface tackiness.

While both systems are affected, the efficiency of the photoinitiating system plays a large role in overcoming this inhibition. Strategies to mitigate oxygen inhibition are common for both systems and include:

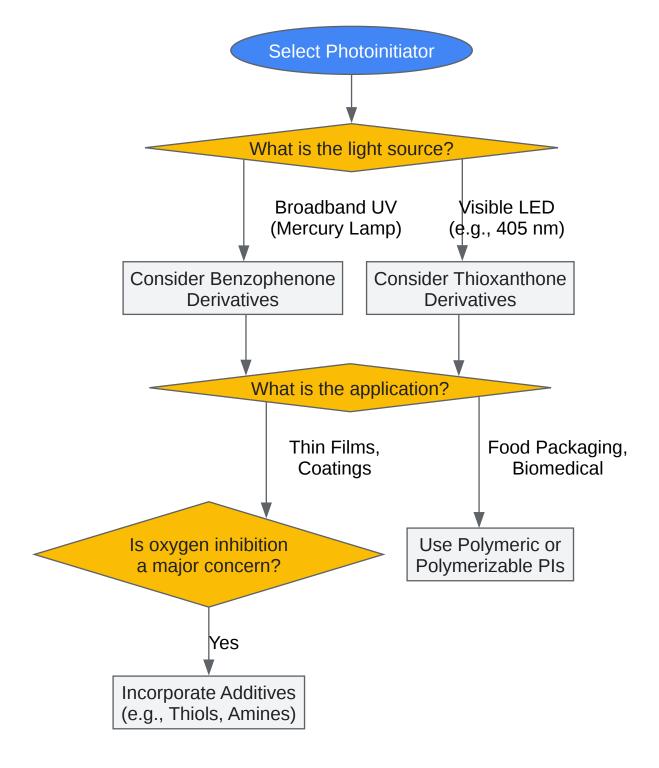
- Inert Atmosphere: Curing under nitrogen.
- High Light Intensity: Generating radicals at a rate that outcompetes oxygen diffusion.
- Amine Co-initiators: Amines can consume oxygen, providing a degree of protection.
- Thiol Additives: The addition of multifunctional thiols is highly effective at reducing oxygen inhibition.[7]

In a study evaluating anti-oxygen inhibition strategies, a formulation with 2-isopropylthioxanthone (ITX) and N-methyldiethanolamine (MDEA) saw its double bond conversion in air increase from 42% to 51%, demonstrating the positive effect of the amine coinitiator.[7]

#### **Migration Stability**

For applications in sensitive areas like food packaging or biomedical devices, the potential for unreacted photoinitiator or its byproducts to migrate out of the cured polymer is a critical safety concern. Standard, low-molecular-weight benzophenone and thioxanthone can both migrate. To address this, significant research has been dedicated to developing low-migration photoinitiators. The primary strategies involve increasing the molecular weight or incorporating a polymerizable functional group (e.g., an acrylate) onto the photoinitiator, allowing it to be covalently bound into the polymer network.[8]





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Figure 2: Decision factors for photoinitiator selection.

# **Experimental Protocols**



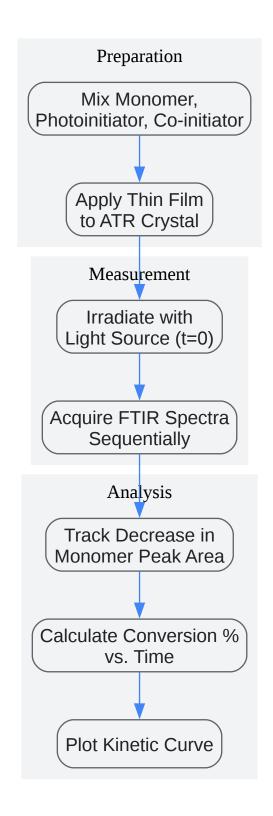
To facilitate objective comparison and development, standardized experimental protocols are essential.

# Protocol: Measuring Polymerization Kinetics via RT-FTIR

Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of monomer functional groups in real-time.

- Sample Preparation: Prepare the photocurable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., 1 wt%), and the co-initiator (e.g., 1-2 wt%) until homogeneous.
- Application: Place a single drop of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer. If using a transmission setup, sandwich a thin layer of the formulation between two KBr or BaF<sub>2</sub> pellets.[9][10] The sample thickness should be controlled (e.g., ~25 μm).
- Setup: Position the light source (e.g., a 405 nm LED with a defined intensity, e.g., 100 mW/cm²) to irradiate the sample on the ATR crystal or through the pellet.
- Data Acquisition: Begin rapid, sequential FTIR scans before, during, and after irradiation. Monitor the decrease in the peak area of a characteristic monomer absorption band (e.g., the acrylate C=C double bond twist at ~810 cm<sup>-1</sup> or stretch at ~1637 cm<sup>-1</sup>).[10][11] Use a stable peak, such as a carbonyl C=O band (~1720 cm<sup>-1</sup>), as an internal reference.
- Calculation: Calculate the degree of conversion (DC %) at time 't' using the following formula:
   DC(t) [%] = (1 (PeakArea\_t / PeakArea\_0)) \* 100 where PeakArea\_t is the area of the reactive group's peak at time 't' and PeakArea\_0 is the initial peak area before irradiation.
- Analysis: Plot DC % vs. time to obtain the polymerization profile. The rate of polymerization (Rp) can be determined from the slope of this curve.





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Figure 3: Workflow for RT-FTIR kinetic analysis.



#### **Protocol: Assessing Photoinitiator Migration**

Migration studies are performed to quantify the amount of substance that can leach from a cured polymer into a simulant.

- Curing: Prepare a cured film of the formulation with a defined thickness on an inert substrate (e.g., aluminum foil). Ensure complete curing according to specified conditions (UV dose, intensity).
- Extraction: Immerse a known mass and surface area of the cured film into a food simulant solvent (e.g., 95% ethanol or isooctane) in a sealed container.[8]
- Incubation: Store the container under controlled conditions that simulate or accelerate product shelf-life (e.g., 2 hours at 70°C for a worst-case scenario).[8]
- Analysis: Remove the simulant solution and analyze it for the presence of the photoinitiator and its byproducts using a calibrated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).
- Quantification: Use a calibration curve prepared with known concentrations of the photoinitiator standard to quantify the amount migrated from the polymer. Express the results in units such as μg/dm² of the film surface area or μg/kg of the simulant.

#### Conclusion

Both benzophenone and thioxanthone are highly effective and versatile Type II photoinitiators. The choice between them is not a matter of universal superiority but of application-specific requirements.

- Benzophenone derivatives are well-established, cost-effective initiators for traditional broadband UV mercury lamp systems. Recent innovations in their chemical structure are enhancing their performance and extending their absorption to match modern LED sources.
   [4][6]
- Thioxanthone derivatives are the current benchmark for high-efficiency curing with visible light LEDs (e.g., 385-420 nm), owing to their superior light absorption characteristics in this



range.[5] They are often favored for applications requiring high cure speeds and for curing pigmented or thicker coatings.

For researchers and developers, a thorough evaluation based on the light source, desired cure kinetics, and end-use application—particularly concerning oxygen inhibition and migration—is crucial for optimal formulation and performance.

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